C2-NPY vs. NPY, PYY, NPY(13-36), and [Leu31,Pro34]NPY: Human Y2 Receptor Binding Affinity Rank Order from a Single Cloned Receptor System
In a direct head-to-head comparison using 125I-PYY displacement from transiently expressed human Y2 (hhY2) receptors in HEK293 cells, C2-NPY exhibited a pKi of 8.54 (Ki ≈ 2.9 nM), which is essentially equipotent to the linear C-terminal fragment NPY(13-36) (pKi = 8.55) and within ~0.3 log units of NPY(2-36) (pKi = 8.80). C2-NPY showed >100-fold selectivity over the Y1/Y4/Y5-preferring agonist [Leu31,Pro34]NPY (pKi = 6.23), demonstrating clean Y2 discrimination [1]. The endogenous full-length ligands NPY (pKi = 9.27) and PYY (pKi = 9.47) bind with higher affinity but lack subtype selectivity, activating Y1, Y2, Y4, and Y5 receptors [1].
| Evidence Dimension | Affinity (pKi) for cloned human Y2 receptor |
|---|---|
| Target Compound Data | C2-NPY: pKi = 8.54 (Ki ≈ 2.9 nM) |
| Comparator Or Baseline | NPY(13-36): pKi = 8.55; NPY(2-36): pKi = 8.80; NPY: pKi = 9.27; PYY: pKi = 9.47; [Leu31,Pro34]NPY: pKi = 6.23; NPY(26-36): pKi = 6.51 |
| Quantified Difference | C2-NPY vs. [Leu31,Pro34]NPY: ΔpKi = 2.31 (204-fold higher affinity); C2-NPY vs. NPY(13-36): ΔpKi = 0.01 (equipotent); C2-NPY vs. NPY: ΔpKi = 0.73 (5.4-fold lower) |
| Conditions | 125I-PYY displacement binding, transiently expressed human Y2 (hhY2) receptors in HEK293 cells, saturation pKd = 10.17 [1] |
Why This Matters
C2-NPY provides Y2 binding affinity comparable to the widely used NPY(13-36) but with the added benefit of conformational constraint, enabling Y2-receptor-specific pharmacological interrogation without Y1/Y4/Y5 cross-reactivity.
- [1] Gerald C, Walker MW, Vaysse PJ, He C, Branchek TA, Weinshank RL. Expression cloning and pharmacological characterization of a human hippocampal neuropeptide Y/peptide YY Y2 receptor subtype. J Biol Chem. 1995;270(45):26758-26761. doi:10.1074/jbc.270.45.26758. PMID: 7592910. View Source
